Scaffold-Hopping Medicinal Chemistry Campaigns Targeting 4-Benzylpiperidine Carboxamide Binding Sites
Given the established pharmacological relevance of the 4-benzylpiperidine carboxamide scaffold for monoamine transporters (SERT, NET, DAT) and cholinesterases (AChE, BuChE), this compound could be evaluated as a novel chemotype in scaffold-hopping or patent-busting programs. Its tetrahydropyran core may offer differentiated physicochemical properties (e.g., lower lipophilicity, altered hydrogen-bonding capacity) compared to classical phenylacetamide variants. However, all target engagement hypotheses remain entirely speculative until supported by primary screening data. No quantitative activity data exist to guide specific target selection or comparator benchmarking.
